(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one chemical properties
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Executive Summary
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold for the synthesis of novel, biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, established synthesis strategies for its structural class, analytical characterization methods, and its proven applications as a key building block in the development of therapeutics, particularly for central nervous system (CNS) disorders. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Introduction to the Oxazolo[3,4-a]pyrazine Scaffold
The oxazolo[3,4-a]pyrazine core is a privileged heterocyclic system that has garnered substantial attention in pharmaceutical research. This scaffold is integral to the design of compounds targeting a range of biological pathways. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an ideal starting point for creating potent and selective modulators of enzymes and receptors.
Derivatives of this scaffold have been investigated for several therapeutic applications:
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Neurological and Psychiatric Disorders: The structural framework is particularly valuable for designing molecules that interact with receptors in the central nervous system, such as neuropeptide S receptors (NPSR), which are implicated in anxiety, substance abuse, and other CNS conditions[1][2][3].
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Antitumoral Agents: Related isomers and derivatives of the oxazolo[3,4-a]pyrazine core have demonstrated promising antitumoral activity, showing the ability to induce apoptosis and DNA fragmentation in cancer cell lines[4].
The specific subject of this guide, (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (CAS No. 909187-55-9), is a stereochemically defined enantiomer, making it a highly sought-after intermediate for asymmetric synthesis where precise stereochemistry is critical for biological activity and selectivity[5].
Physicochemical Properties
The fundamental properties of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one are summarized below. These data, primarily derived from computational models and public chemical databases, provide a baseline for its handling and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (8aR)-1,5,6,7,8,8a-hexahydro-[4][6]oxazolo[3,4-a]pyrazin-3-one | PubChem[6] |
| CAS Number | 909187-55-9 | King-Pharm[5] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[6] |
| Molecular Weight | 142.16 g/mol | PubChem[6] |
| Computed XLogP3 | -0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Appearance | Typically a solid (based on derivatives) | N/A |
| Storage Conditions | Room temperature or refrigerated | MySkinRecipes, Thermo Fisher Scientific[1][7] |
The negative XLogP3 value suggests good aqueous solubility, a desirable property for a synthetic intermediate and for the bioavailability of its downstream derivatives. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets and influences its solubility profile.
Synthesis Strategies for the Oxazolo[3,4-a]pyrazine Core
As a synthetic intermediate, the efficient construction of the oxazolo[3,4-a]pyrazine core is crucial. While multiple routes exist, a notable process involves the cyclization of an amidine intermediate, which itself is formed from readily available starting materials. This approach is advantageous due to its directness and use of reactive intermediates.
Protocol 1: General Synthesis via Amidine Intermediate Cyclization
This protocol is a generalized representation based on methodologies described for preparing substituted tetrahydrotriazolopyrazines, which share a common synthetic logic involving the reaction of an ethylenediamine equivalent with a reactive heterocyclic species[8].
Step 1: Formation of the Amidine Intermediate
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An optionally substituted ethylenediamine is reacted with a C-5 substituted 2-(chloromethyl)-1,3,4-oxadiazole in an appropriate solvent (e.g., acetonitrile).
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The reaction takes advantage of the high nucleophilicity of the ethylenediamine, which displaces the chloride to form an N-substituted intermediate.
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This intermediate readily rearranges to form a more stable amidine structure.
Step 2: Cyclization to the Bicyclic Core
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The amidine intermediate is isolated or generated in situ.
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The reaction mixture is heated, often in the presence of a mild acid or base, to promote intramolecular cyclization.
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The second nitrogen of the original ethylenediamine moiety attacks the electrophilic carbon of the opened oxadiazole ring system, leading to the formation of the fused piperazine ring.
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Following cyclization and workup, the desired tetrahydro-oxazolo[3,4-a]pyrazin-one scaffold is obtained.
Caption: Generalized synthetic pathway for the oxazolo[3,4-a]pyrazine core.
An alternative advanced strategy involves an intramolecular, palladium(II)-catalyzed aminooxygenation of specifically designed alkenyl ureas, demonstrating the versatility of modern organometallic chemistry in constructing such complex heterocycles[4].
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. For derivatives of the oxazolo[3,4-a]pyrazine scaffold, ¹H and ¹³C NMR are routinely performed.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube[3][9].
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Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 300 MHz or higher.
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Analysis: The resulting spectra for the (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core should reveal characteristic signals for the ten protons and six carbons in the bicyclic system. Key features include the diastereotopic protons of the methylene groups and the distinct chemical shift of the bridgehead proton, which can be confirmed with 2D NMR techniques like COSY and HSQC.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of synthetic intermediates and final compounds. Chiral HPLC is required to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.
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System Preparation: Use a standard HPLC system equipped with a UV detector[10]. For chiral separations, a specialized column (e.g., Chiralpak) is necessary.
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Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[10]. A gradient elution may be required.
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in the mobile phase.
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Analysis: Inject a small volume (5-10 µL) onto the column. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 220 or 254 nm). For chiral analysis, the retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of e.e.
Caption: Standard quality control workflow for a chiral synthetic intermediate.
Role in Medicinal Chemistry and Drug Development
The primary value of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one lies in its role as a versatile, stereochemically defined building block. Its piperazine nitrogen provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
A prominent example is its use in the development of Neuropeptide S Receptor (NPSR) antagonists[3]. NPSR is a G protein-coupled receptor involved in modulating arousal, anxiety, and drug-seeking behavior. Antagonists of this receptor are being investigated as potential treatments for substance abuse and anxiety disorders[2]. By acylating or alkylating the piperazine nitrogen of the oxazolo[3,4-a]pyrazine core, chemists can introduce various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. The rigid bicyclic core serves to hold these appended groups in a specific orientation, which is essential for potent interaction with the receptor's binding pocket.
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- 6. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | C6H10N2O2 | CID 22562207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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